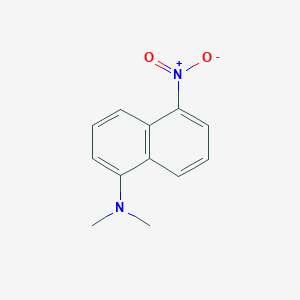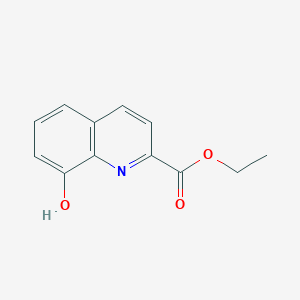![molecular formula C11H10F3N B11889308 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B11889308.png)
7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a trifluoromethyl group attached to a cyclopropane ring, which is fused to an indoline moiety. This compound is notable for its unique three-dimensional structure, which imparts significant rigidity and potential biological activity. Spirocyclic compounds like this one are of great interest in medicinal chemistry due to their ability to interact with biological targets in a specific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins. This reaction is often catalyzed by acetic acid in refluxing toluene, resulting in the formation of the spirocyclic structure with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indoline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The spirocyclic structure provides rigidity, enabling precise binding to target sites and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,4’-piperidin]-2-ones
- Spiro[oxindole-3,2’-pyrrolidine]
Uniqueness
7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more biologically active compared to other spirocyclic compounds.
Properties
Molecular Formula |
C11H10F3N |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
7-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)8-3-1-2-7-9(8)15-6-10(7)4-5-10/h1-3,15H,4-6H2 |
InChI Key |
CPNUMSJOCLMYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


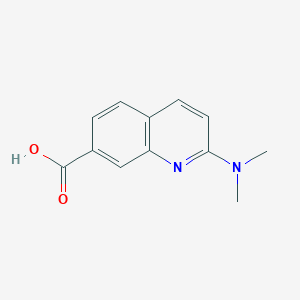

![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
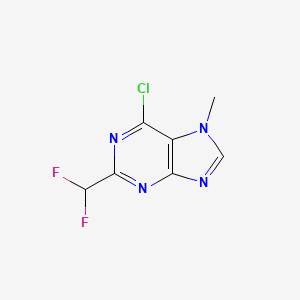

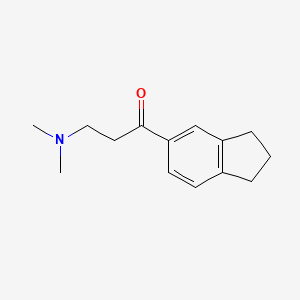

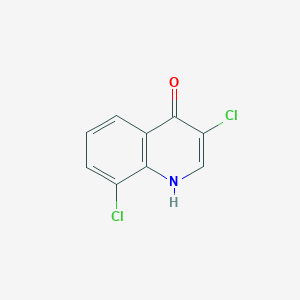
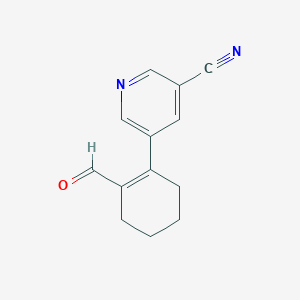
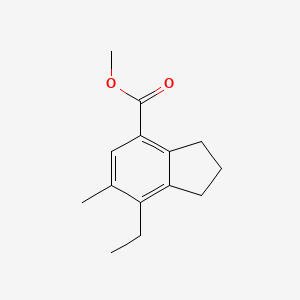

![6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11889281.png)
